

Application Notes & Protocols: Analysis of Tartrazine in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of validated methods for the quantitative analysis of **tartrazine** (also known as FD&C Yellow No. 5 or E102) in pharmaceutical formulations. **Tartrazine** is a synthetic lemon-yellow azo dye commonly used as a colorant in drugs and food products.[1][2] Its analysis is crucial for quality control and to ensure compliance with regulatory limits.[3]

The following sections detail two common and effective analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Each section includes a summary of the method's performance, a detailed experimental protocol, and a workflow diagram.

UV-Visible Spectrophotometric Analysis of Tartrazine

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the determination of **tartrazine** in pharmaceutical dosage forms.[4][5] The method is based on measuring the absorbance of a **tartrazine** solution at its maximum absorption wavelength (λmax).[1]

Data Presentation: Method Validation Parameters



The following table summarizes the typical performance characteristics of a validated UV-Visible spectrophotometric method for **tartrazine** analysis.

Parameter	Typical Value	Reference
Wavelength (λmax)	425 - 427 nm	[1][4][6]
Linearity Range	2.0 - 25 μg/mL	[4][6][7]
Molar Absorptivity	Varies with conditions	[4]
Sandell's Sensitivity	Varies with conditions	[4]
Limit of Detection (LOD)	$3.52 - 5.91 \times 10^{-8} \text{ mol L}^{-1}$	[8][9]
Limit of Quantification (LOQ)	3.71 μg/L	[2][3]
Accuracy (% Recovery)	> 95%	[8][9]
Precision (% RSD)	< 2%	[6]

Experimental Protocol: UV-Visible Spectrophotometry

This protocol is a general guideline and may require optimization based on the specific pharmaceutical formulation.

- 1. Instrumentation:
- A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]
- 2. Reagents and Materials:
- Tartrazine reference standard
- Deionized water
- Universal buffer solutions (pH 2-12)[4]
- Methanol (for cleaning)
- 3. Preparation of Standard Stock Solution (100 μ g/mL):

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- Accurately weigh 10 mg of tartrazine reference standard.[4]
- Dissolve it in a 100 mL volumetric flask with deionized water.[4]
- Stir for 5 minutes using a magnetic stirrer and then complete the volume to the mark with deionized water.[4]
- 4. Preparation of Calibration Standards:
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2.0 to 20 μg/mL by appropriate dilution with deionized water in 10 mL volumetric flasks.[4][7]
- 5. Sample Preparation (from Tablets/Capsules):
- Weigh and finely powder a representative number of tablets or the content of capsules (e.g., 10 tablets).[8]
- Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
- Dissolve the powder in a suitable volume of deionized water (e.g., 30 mL) in a 50 mL volumetric flask.[8]
- Stir until the formulation disintegrates completely.[8]
- Make up the volume to 50 mL with deionized water.[8]
- Filter the solution to remove any insoluble excipients.
- If necessary, place the cuvette with the filtrate in an ultrasonic bath for 1 minute to remove any dissolved gases like CO2 that may form bubbles.[8]
- Further dilute the filtrate with deionized water to obtain a concentration within the calibration range.
- 6. Measurement:

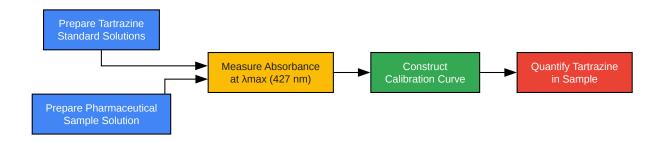


- Set the spectrophotometer to scan a wavelength range of 390-630 nm to determine the λmax of tartrazine, which is typically around 427 nm.[4][7]
- Use a blank solution (deionized water and any buffer used) to zero the instrument.[4]
- Measure the absorbance of the standard solutions and the sample solution at the determined λmax.[7]

7. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of tartrazine in the sample solution from the calibration curve using linear regression.
- Calculate the amount of **tartrazine** in the original pharmaceutical formulation.

Workflow Diagram: UV-Visible Spectrophotometric Analysis



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Caption: Workflow for tartrazine analysis by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Analysis of Tartrazine



HPLC is a highly selective and sensitive method for the simultaneous determination of **tartrazine** and other dyes in pharmaceutical formulations.[10] It is particularly useful for complex matrices where interferences may be present.

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for **tartrazine** analysis.

Parameter	Typical Value	Reference
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	[10][11]
Mobile Phase	Acetonitrile:Ammonium Acetate (e.g., 86:14 v/v)	[11][12]
Flow Rate	1.0 - 1.2 mL/min	[10][11]
Detection Wavelength	425 - 427 nm	[1][10]
Linearity Range	0.2 - 38 μg/mL	[10][13]
Limit of Detection (LOD)	0.0325 - 1.22 μg/L	[2][11]
Limit of Quantification (LOQ)	3.644 μg/mL - 8.33 μg/L	[2][3][10]
Accuracy (% Recovery)	98.1 - 106.6%	[2][3]
Precision (% RSD)	< 2%	[12]

Experimental Protocol: RP-HPLC

This protocol is a general guideline and may require optimization based on the specific instrumentation and pharmaceutical formulation.

1. Instrumentation:

 HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.[10]



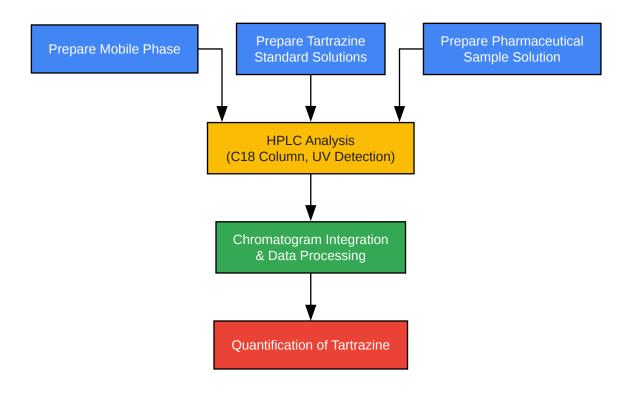
- C18 reversed-phase column.[10][11]
- 2. Reagents and Materials:
- Tartrazine reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Methanol (HPLC grade)
- Buffer solution (e.g., 0.3 M acetate buffer, pH 4.7)[10]
- 3. Preparation of Mobile Phase:
- Prepare the mobile phase by mixing the appropriate volumes of the organic and aqueous phases (e.g., acetonitrile and 19 mM ammonium acetate solution in an 86:14 v/v ratio).[11]
 [12]
- Degas the mobile phase before use.
- 4. Preparation of Standard Stock and Working Solutions:
- Prepare a stock solution of tartrazine in a suitable solvent (e.g., the mobile phase or a component of it).
- Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.2 - 1.0 µg/mL).[13]
- 5. Sample Preparation (from Dragees/Tablets):
- Weigh and powder a representative number of dragees or tablets.
- · Accurately weigh a portion of the powder.



- Dissolve the powder in a suitable solvent, such as 0.3 M acetate buffer, and shake for approximately 30 minutes.[10]
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.[10]
- Dilute the filtered solution if necessary to bring the tartrazine concentration into the linear range of the method.
- 6. Chromatographic Conditions:
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm)[10][11]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
 [11][12]
- Flow Rate: 1.2 mL/min[11][12]
- Injection Volume: 10-20 μL
- Column Temperature: Ambient or controlled (e.g., 25 °C)
- Detection: UV-Vis detector at 427 nm.[10]
- 7. Data Analysis:
- Integrate the peak area of tartrazine in the chromatograms of the standard and sample solutions.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **tartrazine** in the sample solution from the calibration curve.
- Calculate the amount of **tartrazine** in the original pharmaceutical formulation.

Workflow Diagram: HPLC Analysis





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Caption: Workflow for tartrazine analysis by HPLC.

Solid-Phase Extraction (SPE) for Sample Clean-up and Preconcentration

For samples with very low concentrations of **tartrazine** or complex matrices, a solid-phase extraction (SPE) step can be employed prior to analysis to clean up the sample and concentrate the analyte.[9][14]

Experimental Protocol: SPE

- 1. Materials:
- SPE cartridges (e.g., Diaion SP-207 resin)[9][14]
- Elution solvent (e.g., 0.01 M HCl in acetone)[9]
- 2. Procedure:
- Condition the SPE cartridge with an appropriate solvent.



- Load the sample solution onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the retained **tartrazine** with a suitable elution solvent.[9]
- The eluate can then be analyzed by UV-Vis spectrophotometry or HPLC.

Logical Relationship Diagram: SPE in Analytical Workflow



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Caption: Integration of SPE into the analytical workflow.

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